molecular formula C9H10O2S B3340265 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol CAS No. 35143-11-4

2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol

Cat. No.: B3340265
CAS No.: 35143-11-4
M. Wt: 182.24 g/mol
InChI Key: CHVOMUACRIMGII-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol is a heterocyclic compound that contains both oxygen and sulfur atoms within its structureThe compound has a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol can be achieved through several methods. One common approach involves the intermolecular cyclization of o-mercaptophenols with 1,2-dibromoethane using sodium methoxide as a strong base . This method was first reported in 1954 and has since been widely used with various electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and sulfur atoms within the compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide and electrophiles like α-halo compounds .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it can modulate oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol can be compared with other similar compounds such as 2,3-Dihydro-1,4-benzoxathiin and 2,3-Dihydro-1,4-benzodioxin. While these compounds share a similar core structure, the presence of different functional groups imparts unique chemical and biological properties to each compound . For instance, this compound has a hydroxyl group, which enhances its solubility and reactivity compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable building block in synthetic chemistry. Additionally, its biological activities make it a promising candidate for drug development and other biomedical applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzoxathiin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVOMUACRIMGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol
Reactant of Route 2
2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol
Reactant of Route 3
2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol
Reactant of Route 4
2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol
Reactant of Route 5
2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol
Reactant of Route 6
2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol

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